Cas no 1806522-59-7 (Methyl 4-(chloromethyl)-3-propionylbenzoate)

Methyl 4-(chloromethyl)-3-propionylbenzoate is a versatile organic intermediate with significant utility in synthetic chemistry. Its structure features both a reactive chloromethyl group and a propionyl moiety, enabling its use in diverse transformations, including nucleophilic substitutions and carbonyl-based reactions. The ester functionality enhances solubility in organic solvents, facilitating its incorporation into multistep syntheses. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for complex molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for precision synthesis. Proper handling is advised due to the chloromethyl group's potential lachrymatory effects.
Methyl 4-(chloromethyl)-3-propionylbenzoate structure
1806522-59-7 structure
Product Name:Methyl 4-(chloromethyl)-3-propionylbenzoate
CAS No:1806522-59-7
MF:C12H13ClO3
MW:240.682822942734
CID:4950283
Update Time:2025-06-14

Methyl 4-(chloromethyl)-3-propionylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(chloromethyl)-3-propionylbenzoate
    • Inchi: 1S/C12H13ClO3/c1-3-11(14)10-6-8(12(15)16-2)4-5-9(10)7-13/h4-6H,3,7H2,1-2H3
    • InChI Key: PGGXVOPBYBJTGC-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(C(=O)OC)=CC=1C(CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 265
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.4

Methyl 4-(chloromethyl)-3-propionylbenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015014552-250mg
Methyl 4-(chloromethyl)-3-propionylbenzoate
1806522-59-7 97%
250mg
475.20 USD 2021-06-21
Alichem
A015014552-500mg
Methyl 4-(chloromethyl)-3-propionylbenzoate
1806522-59-7 97%
500mg
831.30 USD 2021-06-21
Alichem
A015014552-1g
Methyl 4-(chloromethyl)-3-propionylbenzoate
1806522-59-7 97%
1g
1,445.30 USD 2021-06-21

Additional information on Methyl 4-(chloromethyl)-3-propionylbenzoate

Recent Advances in the Application of Methyl 4-(chloromethyl)-3-propionylbenzoate (CAS: 1806522-59-7) in Chemical Biology and Pharmaceutical Research

Methyl 4-(chloromethyl)-3-propionylbenzoate (CAS: 1806522-59-7) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals. Recent studies have highlighted its utility in the construction of complex molecular architectures, leveraging its reactive chloromethyl and propionyl functional groups. This research briefing synthesizes the latest findings on its applications, mechanism of action, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of kinase inhibitors targeting cancer pathways. Researchers utilized Methyl 4-(chloromethyl)-3-propionylbenzoate as a precursor to develop potent inhibitors of the PI3K/AKT/mTOR pathway, showing promising results in preclinical models of breast cancer. The study emphasized the compound's versatility in introducing critical pharmacophores through nucleophilic substitution reactions at the chloromethyl site.

Further investigations have explored its application in prodrug design. A team at the University of Cambridge reported in Chemical Science (2024) the development of a novel class of antimicrobial prodrugs where Methyl 4-(chloromethyl)-3-propionylbenzoate served as a masking group for phenolic antibiotics. The ester linkage demonstrated optimal stability in circulation while allowing efficient release of the active drug upon enzymatic cleavage in target tissues.

The compound's unique chemical properties have also facilitated advances in chemical biology tools. Recent work published in Nature Chemical Biology detailed its incorporation into activity-based protein profiling (ABPP) probes, enabling selective labeling of serine hydrolases in complex proteomes. This application capitalizes on the electrophilic reactivity of the chloromethyl group while maintaining sufficient stability for biological studies.

From a synthetic chemistry perspective, innovative methodologies have been developed to enhance the efficiency of Methyl 4-(chloromethyl)-3-propionylbenzoate production. A 2024 Organic Process Research & Development paper described a continuous flow process that improved yield by 35% while reducing hazardous waste generation, addressing both economic and environmental concerns in large-scale manufacturing.

Emerging safety and toxicology data suggest that proper handling protocols are essential when working with this compound. Recent toxicological assessments published in Regulatory Toxicology and Pharmacology indicate that while the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), appropriate engineering controls can effectively mitigate occupational exposure risks in pharmaceutical production settings.

Looking forward, the compound's potential appears particularly promising in targeted drug delivery systems. Preliminary results from a multi-center study presented at the 2024 American Chemical Society meeting demonstrated its utility in constructing pH-sensitive drug conjugates for tumor-specific delivery, with Phase I clinical trials anticipated to begin in 2025.

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